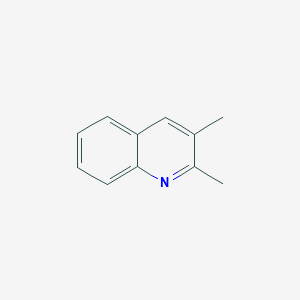

2,3-Dimethylquinoline

Übersicht

Beschreibung

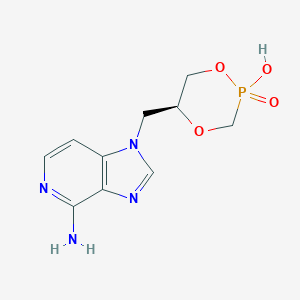

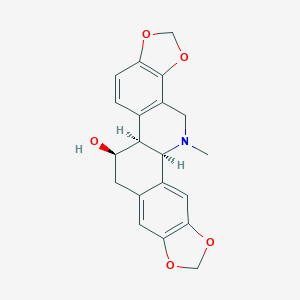

2,3-Dimethylquinoline is a chemical compound with the molecular formula C11H11N . It has a molar mass of 157.212 Da and a mono-isotopic mass of 157.089142 Da .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . A specific example of a reaction involving a 2,4-dimethylquinoline derivative was reported where 1-(2-aminophenyl) ethenone reacted with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) as a catalyst at 80 °C .

Molecular Structure Analysis

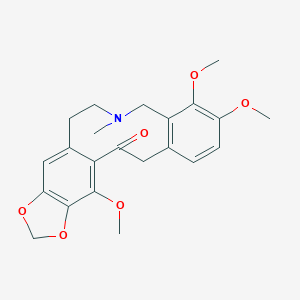

The molecular structure of 2,3-Dimethylquinoline consists of a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Physical And Chemical Properties Analysis

2,3-Dimethylquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 267.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.5±3.0 kJ/mol and a flash point of 109.7±11.3 °C .

Wissenschaftliche Forschungsanwendungen

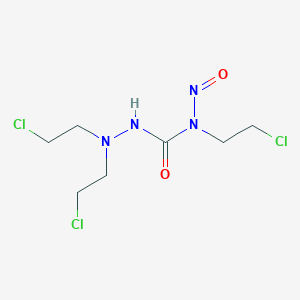

Synthesis of Complex Compounds 2,3-Dimethylquinoline and its derivatives have been synthesized for various applications in chemistry and biochemistry. For instance, the synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde through condensation reactions has been explored. This compound serves as a precursor for creating 3-Hetarylformazans, which have significant applications in industrial and medical fields, such as analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. Their ability to form hydrogen bonds and their conjugated nitrous systems make them biochemically important, especially in chemotherapy research where they are tested against viruses like HIV and as potential anticancer agents (Aydemir & Kaban, 2018).

Targeted Delivery in Cancer Therapy In cancer therapy research, isoquinoline derivatives (structurally related to 2,3-Dimethylquinoline) have been incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells. This approach has shown to improve the therapeutic potential of these compounds significantly, providing a promising pathway for cancer treatment (Yang et al., 2015).

Antioxidant and Cytotoxic Properties The antioxidant and cytotoxic properties of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, a category closely related to 2,3-Dimethylquinoline, have been explored. These compounds exhibit fluorescence and are found to have significant cytotoxic effects against tumor cells, particularly the benzo-perfluorinated derivatives, which demonstrate an enhanced cytotoxic effect against certain tumor cell lines. Moreover, these compounds possess notable antioxidant properties, making them potential candidates for pharmaceutical applications (Politanskaya et al., 2015).

Zukünftige Richtungen

While specific future directions for 2,3-Dimethylquinoline were not found in the retrieved sources, quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, it can be inferred that research into 2,3-Dimethylquinoline and similar compounds will continue to be a significant area of interest.

Wirkmechanismus

Target of Action

Quinoline and its derivatives, including 2,3-Dimethylquinoline, are known to interact with various biological targets due to their broad spectrum of bio-responses . .

Mode of Action

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that 2,3-Dimethylquinoline may interact with its targets through similar mechanisms, leading to various biological effects.

Biochemical Pathways

Quinoline derivatives are known to influence a wide range of biochemical pathways due to their diverse bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . The exact pathways influenced by 2,3-Dimethylquinoline would depend on its specific targets and mode of action.

Result of Action

Given the broad bio-responses of quinoline derivatives, it is likely that 2,3-Dimethylquinoline could have diverse molecular and cellular effects depending on its specific targets and mode of action .

Eigenschaften

IUPAC Name |

2,3-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-7-10-5-3-4-6-11(10)12-9(8)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOFHVFMPNNIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169207 | |

| Record name | 2,3-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylquinoline | |

CAS RN |

1721-89-7 | |

| Record name | 2,3-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,3-Dimethylquinoline react with ozone compared to other substituted quinolines?

A1: Research indicates that the ozonolysis of 2,3-Dimethylquinoline primarily involves an attack on the benzene ring, similar to quinoline and other dimethylquinoline derivatives. This leads to the formation of a 5,6-7,8-diozonide intermediate. [] Interestingly, a minor reaction pathway involves ozone attack on the pyridine ring at the 3,4-bond, yielding dimethylglyoxal as a product. This side reaction highlights the subtle influence of methyl substituents on the reactivity of the quinoline ring system. []

Q2: What are the potential applications of 2,3-Dimethylquinoline derivatives in agriculture?

A2: Studies have explored the synthesis and biological evaluation of various 2,3-Dimethylquinoline derivatives, particularly their fungicidal properties. [] Preliminary results indicate that some of these derivatives exhibit promising antifungal activity against plant pathogens like Rice Blast and Wheat Powdery Mildew. [] This suggests their potential use in developing new agricultural fungicides.

Q3: What is the significance of understanding the structure-activity relationship (SAR) of 2,3-Dimethylquinoline derivatives?

A3: Understanding the SAR is crucial for optimizing the biological activity of 2,3-Dimethylquinoline derivatives. By systematically modifying the structure and evaluating the resulting changes in activity, researchers can identify key structural features responsible for desired effects like antifungal potency and selectivity. [] This knowledge can then guide the design of more effective and targeted compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)